N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide
Description
N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is a bromoacetamide derivative characterized by a phenyl ring substituted with an acetyl(methyl)amino group at the para position and a bromoacetamide side chain. Bromoacetamides are frequently employed as intermediates in pharmaceuticals, radiopharmaceuticals, and agrochemicals due to their versatility in nucleophilic substitution reactions .
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-8(15)14(2)10-5-3-9(4-6-10)13-11(16)7-12/h3-6H,7H2,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOMBARZZLNFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221021 | |
| Record name | N-[4-[(2-Bromoacetyl)amino]phenyl]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-65-4 | |
| Record name | N-[4-[(2-Bromoacetyl)amino]phenyl]-N-methylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[(2-Bromoacetyl)amino]phenyl]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of this compound generally involves a nucleophilic substitution reaction where the amine group in the 4-[acetyl(methyl)amino]phenyl moiety reacts with a bromoacetyl derivative. This reaction forms the amide bond linking the two parts of the molecule. The key synthetic steps are:
- Activation of the bromoacetyl moiety, often as bromoacetyl chloride or bromoacetamide derivative.
- Nucleophilic attack by the amino group of the acetyl(methyl)aniline derivative.
- Formation of the amide bond yielding the target compound.
- Purification by recrystallization or chromatographic techniques to isolate the pure product.
Detailed Reaction Conditions and Purification
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 4-[Acetyl(methyl)amino]aniline + Bromoacetyl chloride or equivalent | Nucleophilic substitution under controlled temperature (0–5 °C to room temperature) | Typically high yield; reaction monitored by TLC or HPLC |
| 2 | Work-up with aqueous base or acid to neutralize | Removal of excess reagents and by-products | Adjust pH to isolate product |
| 3 | Purification by recrystallization or column chromatography | To obtain analytically pure compound | Purity confirmed by NMR, MS |
The reaction is typically performed in an inert solvent such as dichloromethane or chloroform. Temperature control is crucial to prevent side reactions, especially hydrolysis of the acyl chloride intermediate. The purification step ensures removal of unreacted starting materials and side products.
Research Findings and Analytical Characterization
Spectroscopic Confirmation
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the chemical environment of hydrogens and carbons, verifying the acetyl(methyl)amino substitution and the amide linkage.
- Mass Spectrometry (MS): Confirms molecular weight (285.14 g/mol) and fragmentation pattern consistent with the proposed structure.
- Infrared Spectroscopy (IR): Characteristic amide carbonyl stretch (~1650 cm⁻¹) and N-H bending vibrations support amide formation.
- Elemental Analysis: Confirms the empirical formula C11H13BrN2O2, validating purity and composition.
Purification and Yield Optimization
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) enhances purity.
- Chromatographic methods (silica gel column chromatography) are used to separate closely related impurities.
- Reaction yields typically range from 80% to 95% depending on reaction scale and conditions.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | 4-[Acetyl(methyl)amino]aniline, bromoacetyl chloride or bromoacetamide precursor |
| Reaction Type | Nucleophilic substitution (amide bond formation) |
| Solvents | Dichloromethane, chloroform, or other inert organic solvents |
| Temperature Range | 0–5 °C initially, then room temperature |
| Purification Techniques | Recrystallization, silica gel chromatography |
| Characterization Methods | NMR, MS, IR, elemental analysis |
| Typical Yield | 80–95% |
| Key Considerations | Control of moisture to prevent hydrolysis, temperature control to avoid side reactions |
Chemical Reactions Analysis
N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases. Its structural characteristics allow it to interact with biological targets effectively.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The compound's efficacy against these microorganisms is attributed to its ability to disrupt cellular processes essential for bacterial survival.
- Anticancer Activity : Research has demonstrated that this compound can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanism involves interference with critical signaling pathways that regulate cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring can significantly influence both antimicrobial and anticancer activities.
| Compound Variant | Activity Level |
|---|---|
| N-{4-chlorophenyl}-2-bromoacetamide | High activity |
| N-{4-fluorophenyl}-2-bromoacetamide | Moderate activity |
| N-{3-bromophenyl}-2-bromoacetamide | High activity |
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
The compound's structural features contribute to its lipophilicity, enhancing its ability to penetrate bacterial membranes and exert antimicrobial effects .
Anticancer Activity Assessment
Another study focused on the anticancer properties of this compound using the Sulforhodamine B (SRB) assay, which measures cell viability. The findings indicated that certain derivatives exhibited significant cytotoxic effects on cancer cells, suggesting that modifications to the structure could enhance efficacy .
Mechanism of Action
The mechanism of action of N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids . This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Structural Features and Electronic Effects
- N-[4-[Acetyl(methyl)amino]phenyl]-5-bromofuran-2-carboxamide (CAS 6643-02-3): This compound features a bromofuran-carboxamide moiety instead of bromoacetamide. The acetyl(methyl)amino group is retained on the phenyl ring, but the bromine is part of a furan heterocycle.
- 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide: The phenyl rings here are substituted with halogens (Br, F), creating a more electronegative environment. The dihedral angle between the phenyl rings (66.4°) contrasts with the target compound’s planar acetamide group, suggesting differences in crystal packing and intermolecular interactions .
- N-(4-[18F]fluorobenzyl)-2-bromoacetamide: This radiohalogenated analog replaces the acetyl(methyl)amino group with a fluorobenzyl moiety. The bromine serves as a reactive site for conjugation, while the 18F-labeling enables positron emission tomography (PET) imaging applications. The target compound lacks radiochemical utility but shares reactivity in bromine-mediated alkylation reactions .
Physical and Crystallographic Properties
- Melting Points: Bromoacetamides with polar substituents (e.g., hydroxyl or fluorophenyl groups) exhibit higher melting points (e.g., 84°C for Compound 31) due to hydrogen bonding. The target compound’s acetyl(methyl)amino group may reduce intermolecular H-bonding compared to hydroxylated analogs, resulting in a moderate melting point (~80–90°C) .
- Crystal Packing: In N-(4-bromophenyl)acetamide derivatives, bromine’s van der Waals radius and acetamide conformation influence lattice stability. The acetyl(methyl)amino group in the target compound may introduce steric hindrance, altering dihedral angles and packing efficiency compared to halogen-only substituted analogs .
Biological Activity
N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by the presence of a bromo group and an acetyl(methyl)amino moiety. Its molecular formula is C₁₁H₁₃BrN₂O₂, and it exhibits properties that make it a candidate for various biological applications.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may inhibit certain enzymes or receptors involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its potential antimicrobial activity may arise from its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria using standard antimicrobial susceptibility testing methods.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results demonstrate that the compound possesses varying degrees of effectiveness against different bacterial species, suggesting its potential use in treating bacterial infections.
Anticancer Activity
The anticancer properties of this compound were assessed through in vitro studies on various cancer cell lines. The compound was tested against human breast adenocarcinoma (MCF7), liver cancer (HepG2), and colon carcinoma (SW480) cells.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15.0 | Induction of apoptosis |
| HepG2 | 12.5 | Cell cycle arrest at G2/M phase |
| SW480 | 20.0 | Inhibition of cell proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated a lower IC50 against HepG2 cells, suggesting higher potency in liver cancer treatment. Mechanistic studies revealed that the compound induces apoptosis and causes cell cycle arrest, which are critical pathways for its anticancer effects.
Case Studies
-
Case Study on HepG2 Cells :
In a study examining the effects of this compound on HepG2 cells, flow cytometry analysis showed a significant increase in apoptosis rates from 5% in untreated cells to over 28% at higher concentrations (9 µM). This suggests a strong pro-apoptotic effect, which is beneficial for cancer treatment. -
Combination Therapy :
Another study explored the potential of combining this compound with conventional chemotherapeutics like doxorubicin. Results indicated that the combination enhanced anticancer efficacy compared to either agent alone, highlighting its potential as an adjunct therapy in cancer treatment.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide, and how can reaction conditions be controlled to improve yields?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling. For example, 4-bromophenylacetic acid derivatives react with substituted anilines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane at 273 K, with triethylamine as a base. pH control (e.g., maintaining pH 9–10 with Na₂CO₃ for analogous reactions) minimizes side reactions . Post-reaction purification involves extraction with dichloromethane, washing with NaHCO₃, and slow evaporation for crystallization.
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- NMR/IR : Confirm functional groups (e.g., acetyl, bromoacetamide) and substitution patterns.
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., ~66.4° in similar structures) and hydrogen-bonding networks (N–H⋯O, C–H⋯F) that stabilize crystal packing .
- Mass spectrometry : Verify molecular weight and purity (>95% by HPLC) .
Q. How does the compound’s stability vary under different storage conditions, and what factors influence degradation?
- Methodology : Stability studies should assess:
- Temperature : Thermal gravimetric analysis (TGA) to determine melting points (e.g., 423–425 K for related compounds) .
- Light/moisture : Accelerated aging under UV or high humidity, monitored via HPLC for bromoacetamide hydrolysis.
Advanced Research Questions
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity or solubility?
- Methodology :
- Analyze dihedral angles (e.g., 40.0–86.3° in acetamide derivatives) to predict conformational flexibility and interactions with biological targets .
- Introduce polar substituents (e.g., trifluoromethyl groups) to improve metabolic stability and lipophilicity, as seen in analogs .
Q. What strategies resolve contradictions in biological activity data between similar bromoacetamide derivatives?
- Methodology :
- SAR studies : Compare substituent effects (e.g., bromo vs. chloro, acetyl vs. methoxy) on enzyme inhibition or cytotoxicity .
- Impurity profiling : Use reference standards (e.g., EP Impurity C/D) to identify byproducts affecting bioactivity .
Q. How can the compound be functionalized for applications in radiochemistry or tracer studies?
- Methodology :
- Isotopic labeling : Replace bromine with iodine (e.g., using fluoroiodobenzene precursors) for positron emission tomography (PET) tracers .
- Sulfonyl or triazole modifications : Enhance binding affinity for coagulation factors or glucokinase activators, as demonstrated in hybrid analogs .
Q. What computational tools are effective in predicting intermolecular interactions and pharmacokinetic properties?
- Methodology :
- Docking simulations : Use PubChem-derived InChI keys (e.g., OXKUJGWQJXBBAA) to model interactions with targets like thrombin or GPCRs .
- ADMET prediction : Assess logP, solubility (>61.3 µg/mL for related compounds), and metabolic pathways using QSAR models .
Key Notes
- Structural Insights : Dihedral angles and hydrogen bonding are critical for stability and bioactivity .
- Advanced Applications : Focus on radiochemistry (iodine labeling) and kinase-targeted modifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
